Bromosporine

Catalog No.
S548936
CAS No.
M.F
C17H20N6O4S
M. Wt
404.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromosporine

Product Name

Bromosporine

IUPAC Name

ethyl N-[6-[3-(methanesulfonamido)-4-methylphenyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl]carbamate

Molecular Formula

C17H20N6O4S

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C17H20N6O4S/c1-5-27-17(24)18-15-9-14(21-23-11(3)19-20-16(15)23)12-7-6-10(2)13(8-12)22-28(4,25)26/h6-9,22H,5H2,1-4H3,(H,18,24)

InChI Key

UYBRROMMFMPJAN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Bromosporine

Canonical SMILES

CCOC(=O)NC1=CC(=NN2C1=NN=C2C)C3=CC(=C(C=C3)C)NS(=O)(=O)C

The exact mass of the compound Bromosporine is 404.12667 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bromosporine is a broad-spectrum, pan-bromodomain (pan-BRD) inhibitor and standardized epigenetic chemical probe. Unlike highly selective BET-family inhibitors, Bromosporine targets the conserved acetyl-lysine (KAc) recognition site across multiple structural classes of bromodomains, including both BET (BRD2, BRD3, BRD4, BRDT) and non-BET (BRD9, CECR2, CREBBP) families[1]. In procurement and assay design, it serves as a critical baseline tool compound. Researchers and assay developers rely on Bromosporine to determine if a phenotypic response is broadly bromodomain-dependent before deploying narrower, target-specific inhibitors, thereby streamlining the epigenetic drug discovery workflow .

Substituting Bromosporine with a highly selective BET inhibitor like (+)-JQ1 or a non-BET inhibitor like SGC-CBP30 fundamentally alters the scope of epigenetic modulation [1]. While (+)-JQ1 is highly potent for BRD4, it fails to engage non-BET targets like BRD9 or CECR2, leading to false negatives in screens where non-BET bromodomains drive the phenotype [2]. Conversely, attempting to recreate a pan-BRD profile by mixing multiple selective inhibitors introduces confounding variables, such as differential cell permeability, complex pharmacokinetic interactions, and compounded off-target toxicities. Bromosporine provides a single-molecule, standardized pan-BRD inhibition profile, ensuring reproducible, broad-spectrum target engagement without the variability of combination treatments [1].

Broad-Spectrum Non-BET Engagement (BRD9 and CECR2)

Bromosporine exhibits potent activity against non-BET bromodomains, demonstrating IC50 values of 122 nM for BRD9 and 17 nM for CECR2 [1]. In stark contrast, the selective BET inhibitor (+)-JQ1 is inactive against these targets (IC50 > 10,000 nM) [2]. This quantitative difference highlights Bromosporine's unique utility in assays requiring pan-BRD coverage.

Evidence DimensionInhibition of non-BET bromodomains (BRD9 and CECR2 IC50)
Target Compound DataBRD9: 122 nM; CECR2: 17 nM
Comparator Or Baseline(+)-JQ1: > 10,000 nM (Inactive)
Quantified Difference>80-fold broader target engagement for non-BET domains
ConditionsIn vitro biochemical binding assays

Procurement of Bromosporine is essential when experimental designs require the simultaneous inhibition of both BET and non-BET bromodomains, a profile selective agents cannot achieve.

Balanced BET Family Engagement (BRD4 Inhibition)

While (+)-JQ1 is hyper-potent against BRD4 (IC50 ≈ 20-30 nM), Bromosporine maintains a balanced, sub-micromolar affinity for BRD4 with an IC50 of 290 nM . This intentional attenuation of BRD4 potency relative to specialized BET inhibitors allows Bromosporine to act as a true pan-BRD probe without BET-driven toxicity completely masking non-BET phenotypic effects[1].

Evidence DimensionBRD4 Inhibition (IC50)
Target Compound Data290 nM
Comparator Or Baseline(+)-JQ1: ~20-30 nM
Quantified Difference~10-fold lower BRD4 potency to maintain pan-BRD balance
ConditionsBiochemical IC50 profiling

This balanced affinity profile makes Bromosporine the ideal positive control for broad epigenetic screening, preventing hyper-potent BET inhibition from overshadowing broader bromodomain interactions.

Live-Cell Target Displacement and Permeability (FRAP Recovery)

In live-cell assays, Bromosporine successfully penetrates cells and disrupts chromatin binding. At 1 µM, Bromosporine significantly accelerates the Fluorescence Recovery After Photobleaching (FRAP) of both BRD4 and CREBBP compared to untreated baseline controls, indicating active displacement of these proteins from acetylated chromatin.

Evidence DimensionChromatin displacement (FRAP recovery time)
Target Compound DataAccelerated recovery at 1 µM
Comparator Or BaselineUntreated cells (slow recovery due to tight chromatin binding)
Quantified DifferenceSignificant reduction in chromatin residence time for both BET (BRD4) and non-BET (CREBBP) targets
ConditionsHeLa cells, 1 µM concentration, FRAP assay

Validates that the compound is highly cell-permeable and functionally active in live-cell models, ensuring reliability for downstream in vitro phenotypic assays.

First-Line Broad-Spectrum Epigenetic Phenotypic Screening

Due to its pan-BRD engagement profile (hitting BRD9, CECR2, and BRD4 simultaneously), Bromosporine is the optimal first-line chemical probe for phenotypic screening. It is used to quickly determine if a disease model or cellular pathway is sensitive to general bromodomain inhibition before resources are spent on narrow, target-specific inhibitors [1].

Universal Positive Control in Assay Development

Because Bromosporine binds to the conserved KAc recognition site across multiple structural classes of bromodomains, it is heavily procured as a universal positive control for the validation of novel high-throughput screening (HTS) platforms, such as AlphaScreen, TR-FRET, and thermal shift assays [2].

HIV-1 Latency Reversal Research

Leveraging its broad epigenetic modulation, Bromosporine is utilized in virology models to increase CDK9 T-loop phosphorylation, effectively activating HIV-1 replication in latent models and aiding in the research of viral clearance strategies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

404.12667431 Da

Monoisotopic Mass

404.12667431 Da

Heavy Atom Count

28

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Bromosporine

Dates

Last modified: 08-15-2023
1: Zdrowowicz M, Chomicz L, Miloch J, Wiczk J, Rak J, Kciuk G, Bobrowski K. Reactivity pattern of bromonucleosides induced by 2-hydroxypropyl radicals: photochemical, radiation chemical, and computational studies. J Phys Chem B. 2015 Jun 4;119(22):6545-54. doi: 10.1021/acs.jpcb.5b01904. Epub 2015 May 26. PubMed PMID: 25971814.
2: Steklov MY, Tararov VI, Romanov GA, Mikhailov SN. Facile synthesis of 8-azido-6-benzylaminopurine. Nucleosides Nucleotides Nucleic Acids. 2011 Jul-Aug;30(7-8):503-11. doi: 10.1080/15257770.2011.602655. PubMed PMID: 21888542.
3: Andrei M, Bjørnstad V, Langli G, Rømming C, Klaveness J, Taskén K, Undheim K. Stereoselective preparation of (RP)-8-hetaryladenosine-3',5'-cyclic phosphorothioic acids. Org Biomol Chem. 2007 Jul 7;5(13):2070-80. Epub 2007 May 29. PubMed PMID: 17581650.
4: Champeil E, Pradhan P, Lakshman MK. Palladium-catalyzed synthesis of nucleoside adducts from bay- and fjord-region diol epoxides. J Org Chem. 2007 Jul 6;72(14):5035-45. Epub 2007 Jun 9. PubMed PMID: 17559269; PubMed Central PMCID: PMC2548296.
5: Dai Q, Xu D, Lim K, Harvey RG. Efficient syntheses of C(8)-aryl adducts of adenine and guanine formed by reaction of radical cation metabolites of carcinogenic polycyclic aromatic hydrocarbons with DNA. J Org Chem. 2007 Jun 22;72(13):4856-63. Epub 2007 May 27. PubMed PMID: 17530898.
6: Russo M, Jimenez LB, Mulazzani QG, D'Angelantonio M, Guerra M, Miranda MA, Chatgilialoglu C. Chemical radiation studies of 8-bromo-2'-deoxyinosine and 8-bromoinosine in aqueous solutions. Chemistry. 2006 Oct 10;12(29):7684-93. PubMed PMID: 16823787.
7: Johnson F, Bonala R, Tawde D, Torres MC, Iden CR. Efficient synthesis of the benzo[a]pyrene metabolic adducts of 2'-deoxyguanosine and 2'-deoxyadenosine and their direct incorporation into DNA. Chem Res Toxicol. 2002 Dec;15(12):1489-94. PubMed PMID: 12482230.
8: Véliz EA, Beal PA. 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis. J Org Chem. 2001 Dec 14;66(25):8592-8. PubMed PMID: 11735542.
9: Janeba Z, Holý A. Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. Nucleosides Nucleotides Nucleic Acids. 2001 Apr-Jul;20(4-7):1103-6. PubMed PMID: 11562965.
10: Bodepudi V, Shibutani S, Johnson F. Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2'-deoxy-7,8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA. Chem Res Toxicol. 1992 Sep-Oct;5(5):608-17. PubMed PMID: 1445999.

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